molecular formula C7H9ClINO B2948118 2-Iodo-5-methoxyaniline hydrochloride CAS No. 1956309-43-5

2-Iodo-5-methoxyaniline hydrochloride

Cat. No.: B2948118
CAS No.: 1956309-43-5
M. Wt: 285.51
InChI Key: KATOPNPBYFVIRL-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxyaniline hydrochloride (CAS 1956309-43-5) is a halogenated aniline derivative that serves as a versatile building block in organic synthesis and pharmaceutical research. Its molecular structure, featuring both an iodine atom and a protected aniline group, makes it a valuable intermediate for metal-catalyzed cross-coupling reactions, such as the Suzuki and Buchwald-Hartwig aminations, which are pivotal for creating complex biaryl and nitrogen-containing compounds . Researchers utilize this compound in the development of more complex molecules, including phenazine derivatives and specialized anilines that act as allosteric inhibitors for enzymes like mammalian ALOX15 orthologs, which are relevant in biochemical studies . The iodine moiety acts as an excellent leaving group in these catalytic cycles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds to explore structure-activity relationships in drug discovery. The compound requires careful handling and storage under an inert atmosphere at room temperature to ensure its stability . It is supplied exclusively for research applications and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

2-iodo-5-methoxyaniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8INO.ClH/c1-10-5-2-3-6(8)7(9)4-5;/h2-4H,9H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATOPNPBYFVIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)I)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Transformations and Mechanistic Insights

Catalytic Cross-Coupling Reactions

The Sonogashira coupling, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for forming C(sp²)-C(sp) bonds. nih.govrsc.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. nih.govrsc.org 2-Iodo-5-methoxyaniline (B114526) serves as an effective aryl iodide component in these reactions, leading to the formation of substituted alkynyl anilines, which are valuable intermediates in medicinal chemistry and materials science. The general mechanism involves two interconnected catalytic cycles: a palladium cycle and a copper cycle. nih.gov The palladium(0) species undergoes oxidative addition with the aryl iodide. Simultaneously, the copper(I) salt reacts with the terminal alkyne to form a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) complex. The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final product and regenerate the palladium(0) catalyst. nih.gov

A significant application of 2-iodo-5-methoxyaniline in Sonogashira coupling is its use in carbonylative variations to construct heterocyclic systems. organic-chemistry.orgacs.org A key example is the synthesis of a 4-quinolone derivative, which constitutes the core substructure of the potent hepatitis C virus (HCV) NS3 protease inhibitor, BILN 2061. acs.org In this process, 2-iodo-5-methoxyaniline is subjected to a palladium-catalyzed carbonylative Sonogashira coupling with a terminal alkyne, such as thiazolylacetylene, in the presence of carbon monoxide. organic-chemistry.orgacs.org The reaction proceeds through the formation of an acyl-palladium intermediate, followed by alkyne insertion and subsequent intramolecular cyclization (amination) to furnish the quinolone ring system in good yield. organic-chemistry.org

This transformation highlights a powerful strategy where multiple bond-forming events occur in a single operation to rapidly build molecular complexity. Molybdenum hexacarbonyl [Mo(CO)₆] can serve as a solid, convenient source of carbon monoxide for these carbonylative annulation sequences. acs.org

Table 1: Carbonylative Sonogashira Coupling for Quinolone Synthesis acs.org An interactive data table is available below.

Reactant 1 Reactant 2 Catalyst CO Source Product
2-Iodo-5-methoxyaniline derivative Thiazolylacetylene PdCl₂(dppf) CO gas 4-Quinolone substructure of BILN 2061

Beyond simple coupling, the Sonogashira reaction of 2-iodoanilines, including 2-iodo-5-methoxyaniline, serves as an entry point for powerful annulation sequences that build complex, fused ring systems. organic-chemistry.org The palladium-catalyzed reaction between a 2-iodoaniline (B362364) and a terminal alkyne, especially under carbonylative conditions, initiates a cascade of events. organic-chemistry.orgacs.org After the initial coupling and carbon monoxide insertion, the resulting intermediate is perfectly poised for an intramolecular cyclization. This nucleophilic attack of the aniline (B41778) nitrogen onto the activated carbonyl group efficiently closes the ring, forming quinolone or quinolinone structures. organic-chemistry.org

These annulation strategies are highly valued for their efficiency and atom economy. By carefully choosing the alkyne coupling partner and reaction conditions, chemists can introduce a wide range of substituents onto the newly formed heterocyclic scaffold. For instance, the reaction of 2-iodoanilines with internal alkynes can also lead to annulation, though it may result in mixtures of regioisomers depending on the substitution pattern of the alkyne. organic-chemistry.org

Palladium-catalyzed C-H activation has emerged as a transformative tool for molecular synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. nih.gov In substrates like 2-iodo-5-methoxyaniline, the aniline functionality (often after conversion to an amide or other directing group) can direct a palladium catalyst to a proximal C-H bond, typically at the ortho position. nih.govmit.edu This process, known as directed C-H activation, forms a cyclometalated intermediate that can engage with various coupling partners. nih.gov

While direct C-H functionalization of 2-iodo-5-methoxyaniline itself is not widely documented, the principles are well-established for aniline derivatives. nih.goved.ac.uk For example, anilides (amides derived from anilines) can undergo ortho-arylation through a twofold C-H functionalization process, coupling with an arene partner in the presence of a palladium catalyst and an oxidant. mit.edu Similarly, ortho-carbonylation of aniline derivatives can be achieved, introducing a carbonyl group at the position adjacent to the directing amine group. ed.ac.uk These methods provide a powerful alternative to traditional cross-coupling reactions that rely on pre-functionalized substrates.

Table 2: Representative Pd-Catalyzed C-H Functionalization Reactions on Aniline Derivatives mit.edued.ac.uk An interactive data table is available below.

Substrate Type Reaction Catalyst Coupling Partner/Reagent Product Type
Anilide Ortho-Arylation Pd(OAc)₂ Arene Ortho-arylated anilide
Anilide Ortho-Carbonylation Pd(OAc)₂ CO Anthranilic acid derivative

Copper catalysis offers a cost-effective and versatile platform for various organic transformations. While palladium dominates many cross-coupling fields, copper catalysts are particularly effective in certain C-N bond-forming reactions and radical processes. In the context of functionalizing the aryl iodide of 2-iodo-5-methoxyaniline, a relevant transformation is the reductive arylation of alkenes.

A copper/aniline catalyst system can facilitate the radical arylation of styrenes using aryl iodides. nih.gov This process, mediated by zinc metal in water, results in the net addition of an aryl group and a hydrogen atom across the double bond of the styrene, representing a formal hydroarylation. nih.gov The mechanism is proposed to involve the formation of an aryl radical from the aryl iodide, which then adds to the styrene. The resulting benzylic radical is subsequently reduced and protonated to give the 1,1-diarylethane product. This methodology provides an efficient route for the synthesis of diarylethanes. nih.gov Although not demonstrated specifically with 2-iodo-5-methoxyaniline, its aryl iodide moiety could potentially participate in similar copper-catalyzed radical arylations.

Palladium catalysts are capable of mediating the cross-coupling of aryl halides with carbon nucleophiles, including enolates derived from carbonyl compounds. This reaction, often referred to as the Buchwald-Hartwig α-arylation of carbonyls, is a powerful method for forming α-aryl ketones, esters, and other related structures.

This transformation has been applied in the synthesis of complex molecules starting from substituted o-iodoanilines. For instance, an enolate-driven palladium-mediated cross-coupling method was a key step in an efficient asymmetric synthesis of biologically important tryptophan analogues. While the specific substrate used was 2-iodo-6-methoxyaniline, the reactivity principle is directly applicable to 2-iodo-5-methoxyaniline. Generally, the reaction involves the oxidative addition of the aryl iodide to a Pd(0) complex, followed by coordination of the enolate and subsequent reductive elimination to form the C-C bond and regenerate the catalyst. The reaction of aryl iodides with stabilized carbon nucleophiles like diethyl malonate proceeds efficiently to provide products of cyclization and cross-coupling. nih.gov

Palladium-Catalyzed Sonogashira Coupling Reactions

Cyclization Reactions and Heterocycle Formation

2-Iodo-5-methoxyaniline serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds. The ortho-iodoaniline moiety is particularly well-suited for cyclization reactions that proceed via palladium-catalyzed processes, oxidative couplings, and benzyne (B1209423) intermediates.

The synthesis of quinolone frameworks, which are prevalent in many biologically active compounds, can be efficiently achieved using 2-iodo-5-methoxyaniline as a starting material. One notable method is the palladium-catalyzed carbonylative Sonogashira coupling. In this reaction, the 2-iodoaniline derivative is reacted with a terminal alkyne and carbon monoxide in the presence of a palladium catalyst.

A specific application of this methodology is in the synthesis of key substructures for potent drug candidates. For instance, the reaction of 2-iodo-5-methoxyaniline with thiazolylacetylene under palladium catalysis with carbon monoxide affords a quinolin-4(1H)-one derivative. This particular quinolone is a crucial component of the hepatitis C virus NS3 protease inhibitor BILN 2061. nih.gov The general reaction involves an initial carbonylative Sonogashira coupling to form a 3-amino-alkynone intermediate, which then undergoes a subsequent intramolecular cyclization, often promoted by the addition of a base like diethylamine, to yield the final quinolone product. nih.gov

Reactant 1Reactant 2Catalyst SystemProductApplication
2-Iodo-5-methoxyanilineThiazolylacetylenePd catalyst, CO6-Methoxy-2-(thiazol-2-yl)quinolin-4(1H)-oneIntermediate for BILN 2061

This approach highlights the utility of the ortho-iodoaniline scaffold for the modular and efficient construction of complex, polysubstituted quinolones. nih.govwikipedia.org

While direct synthesis of phenazines from 2-iodo-5-methoxyaniline is not prominently documented, a plausible synthetic route can be devised based on established methods for phenazine (B1670421) synthesis. A common strategy for constructing the phenazine core is the oxidative condensation of ortho-phenylenediamines. nih.gov

Therefore, 2-iodo-5-methoxyaniline could be converted into a suitable precursor, such as a substituted N-aryl-ortho-phenylenediamine, which can then undergo intramolecular cyclization. A potential pathway involves:

N-Arylation: A Buchwald-Hartwig amination reaction between 2-iodo-5-methoxyaniline and a suitable aniline derivative (e.g., 2-nitroaniline) would yield a diarylamine.

Reduction: The nitro group of the resulting diarylamine can be reduced to a primary amine, for instance, using catalytic hydrogenation (H₂/Pd/C), to form an N-aryl-ortho-phenylenediamine.

Oxidative Cyclization: This diamine intermediate can then be subjected to oxidative conditions, such as using ferric chloride (FeCl₃), to induce the final ring closure to the phenazine skeleton. google.com

This multi-step approach leverages the reactivity of the iodo group for C-N bond formation, ultimately leading to the construction of the desired heterocyclic system.

Intramolecular oxidative C-N bond formation represents a powerful tool for the synthesis of nitrogen-containing heterocycles. While specific examples starting directly from 2-iodo-5-methoxyaniline are not extensively reported, the principle can be applied to its derivatives. For instance, the synthesis of carbazoles can be achieved from N-substituted amidobiphenyls using hypervalent iodine(III) oxidants like iodobenzene (B50100) diacetate. nih.gov

A hypothetical application for a derivative of 2-iodo-5-methoxyaniline could involve the following sequence:

Suzuki Coupling: The iodo group of 2-iodo-5-methoxyaniline can be utilized in a Suzuki coupling reaction with an appropriate boronic acid to form a biphenyl (B1667301) derivative.

Amide Formation: The amino group of the resulting biphenylamine can then be acylated to introduce the necessary amide functionality.

Oxidative C-N Coupling: The N-acyl-biphenyl derivative can then undergo an intramolecular oxidative cyclization, potentially catalyzed by copper salts in the presence of a hypervalent iodine reagent, to form a carbazole (B46965) product. nih.gov

This strategy demonstrates how the iodo and amino functionalities can be sequentially manipulated to construct complex, fused heterocyclic systems.

The ortho-iodoaniline structure of 2-iodo-5-methoxyaniline is a potential precursor for the generation of a benzyne intermediate. Upon treatment with a strong base, such as sodium amide (NaNH₂) or an organolithium reagent, deprotonation ortho to the iodine followed by elimination of iodide can generate a highly reactive 4-methoxybenzyne.

If the amino group is appropriately derivatized with a tethered nucleophile, this benzyne can be trapped intramolecularly. For example, if the aniline is acylated with a group containing a nucleophilic moiety (e.g., an enolate), the benzyne can be trapped to form a new heterocyclic ring. This approach allows for the rapid construction of complex polycyclic systems. nih.govnih.govchemtube3d.com The general mechanism involves the in-situ generation of the benzyne, which is then immediately trapped by the proximate internal nucleophile. semanticscholar.orgchemicalbook.com

The Fischer indole (B1671886) synthesis is a classic and versatile method for preparing indoles from arylhydrazines and carbonyl compounds under acidic conditions. wikipedia.orgnih.gov 2-Iodo-5-methoxyaniline can serve as a precursor to the required 2-iodo-5-methoxyphenylhydrazine.

The synthesis of the hydrazine (B178648) intermediate typically involves:

Diazotization: The primary amino group of 2-iodo-5-methoxyaniline is converted to a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a strong acid (e.g., HCl) at low temperatures. google.comguidechem.com

Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. Common reducing agents for this transformation include tin(II) chloride (SnCl₂) or sodium sulfite. guidechem.comrsc.org

Once the 2-iodo-5-methoxyphenylhydrazine hydrochloride is obtained, it can be condensed with an aldehyde or a ketone to form a phenylhydrazone. Subsequent treatment with an acid catalyst (e.g., polyphosphoric acid, zinc chloride, or acetic acid) induces a nih.govnih.gov-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield the substituted indole. nih.govmdpi.com

The presence of the methoxy (B1213986) group (an electron-donating group) generally facilitates the reaction, while the bulky ortho-iodo group can influence the regioselectivity of the cyclization, typically directing the ring closure to the C6 position of the aniline ring, which would result in a 7-iodo-4-methoxyindole derivative. bldpharm.com

Starting MaterialReagents for Hydrazine SynthesisCarbonyl PartnerAcid CatalystProduct
2-Iodo-5-methoxyaniline1. NaNO₂, HCl2. SnCl₂A ketone (e.g., acetone)Polyphosphoric Acid7-Iodo-4-methoxy-2,2-dimethyl-2,3-dihydro-1H-indole (Indolenine) or subsequent indole

Derivatization Strategies and Functional Group Interconversions

The functional groups of 2-iodo-5-methoxyaniline provide multiple handles for derivatization and further chemical transformations.

Amino Group: The primary amine is nucleophilic and can readily undergo standard reactions such as acylation (reaction with acid chlorides or anhydrides to form amides) and alkylation. These modifications can be used to introduce a wide variety of substituents or to protect the amino group during subsequent reaction steps.

Iodo Group: The iodine atom is an excellent leaving group in transition metal-catalyzed cross-coupling reactions.

Sonogashira Coupling: The reaction with terminal alkynes in the presence of palladium and copper catalysts allows for the formation of C(sp²)-C(sp) bonds, introducing alkyne functionalities. guidechem.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the aryl iodide with various amines (primary, secondary, or even ammonia equivalents) to form new C-N bonds, leading to more complex aniline derivatives or diarylamines. chemicalbook.com

Suzuki and Stille Couplings: Reactions with organoboron or organotin reagents, respectively, facilitate the formation of new C-C bonds, allowing for the synthesis of biaryl compounds or the introduction of alkyl or vinyl groups.

Methoxy Group: The methoxy group is an ether linkage and is generally stable under many reaction conditions. However, it can be cleaved to the corresponding phenol (B47542) using strong acids such as hydrobromic acid (HBr) or boron tribromide (BBr₃). This dealkylation provides access to phenolic derivatives, which can then undergo further functionalization at the hydroxyl group.

Functional GroupReaction TypeReagentsProduct Type
Amino (-NH₂)AcylationAcetyl chlorideAmide
Amino (-NH₂)AlkylationMethyl iodideSecondary/Tertiary Amine
Iodo (-I)Sonogashira CouplingTerminal alkyne, Pd/Cu catalystArylalkyne
Iodo (-I)Buchwald-Hartwig AminationAmine, Pd catalystDiaryl/Alkylaryl Amine
Methoxy (-OCH₃)Ether CleavageHBr or BBr₃Phenol

Aryl Amination Reactions

The presence of an aryl iodide makes 2-Iodo-5-methoxyaniline a suitable candidate for carbon-nitrogen bond-forming cross-coupling reactions, such as the Buchwald-Hartwig amination and the Ullmann condensation. These reactions are fundamental for the synthesis of more complex amine derivatives.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. For 2-Iodo-5-methoxyaniline, this reaction would involve its coupling with a primary or secondary amine in the presence of a palladium catalyst and a suitable ligand. wikipedia.orgnih.gov The development of bidentate phosphine (B1218219) ligands like BINAP and DPPF has expanded the scope of this reaction to include primary amines and allows for efficient coupling with aryl iodides. wikipedia.org

The Ullmann condensation , a copper-catalyzed reaction, provides an alternative route to aryl amination. mdpi.comorganic-chemistry.org Traditionally, these reactions require high temperatures, but modern protocols with soluble copper catalysts supported by ligands such as diamines have made the conditions milder. mdpi.comnih.gov The reaction mechanism is believed to involve the oxidative addition of the aryl iodide to a Cu(I) species, followed by reductive elimination to form the C-N bond and regenerate the catalyst. mdpi.comorganic-chemistry.org

Table 1: Comparison of Aryl Amination Reactions
ReactionCatalystTypical LigandsTypical Reaction Conditions
Buchwald-Hartwig AminationPalladium (e.g., Pd(OAc)₂, Pd₂(dba)₃)Phosphine-based (e.g., BINAP, XantPhos)Base (e.g., NaOtBu, Cs₂CO₃), Anhydrous solvent (e.g., Toluene, Dioxane), 80-120 °C
Ullmann CondensationCopper (e.g., CuI, Cu(OAc)₂)Diamines, Proline, DiketonesBase (e.g., K₂CO₃, Cs₂CO₃), Polar solvent (e.g., DMSO, DMF), 100-200 °C (classic), milder with modern catalysts

Halogen Atom Transfer Processes

The carbon-iodine bond in 2-Iodo-5-methoxyaniline is susceptible to homolytic cleavage through halogen atom transfer (XAT) processes, generating an aryl radical. This reactivity is a cornerstone of certain radical-mediated reactions. XAT can be initiated by radical initiators, light (photochemical XAT), or electrochemically. strath.ac.uk The generated 2-amino-4-methoxyphenyl radical can then participate in various subsequent reactions, such as additions to alkenes or alkynes, or cyclization reactions. The rate constants for halogen atom transfer from aryl iodides are generally high, making them excellent halogen atom donors in radical chain reactions. missouristate.edu

Formation of Arenediazonium Tetrafluoroborates

The primary amino group of 2-Iodo-5-methoxyaniline can be converted into a diazonium salt through diazotization. This is typically achieved by treating the aniline with nitrous acid (HONO), generated in situ from sodium nitrite and a strong acid. organic-chemistry.org When tetrafluoroboric acid (HBF₄) is used as the acid, the corresponding arenediazonium tetrafluoroborate (B81430) salt can be isolated as a relatively stable solid. This transformation is the basis of the Schiemann reaction and provides a gateway to a variety of other functional groups, as the diazonio group is an excellent leaving group that can be displaced by various nucleophiles. organic-chemistry.org

Selective N-Alkylation and O-Alkylation Pathways

Alkylation of 2-Iodo-5-methoxyaniline presents a challenge of selectivity between N-alkylation at the amino group and potential O-alkylation if the methoxy group were a hydroxyl group. For 2-Iodo-5-methoxyaniline, the primary site of alkylation is the nitrogen atom. Selective N-alkylation can be achieved using various methods, such as the reaction with alkyl halides in the presence of a base. More advanced and selective methods include the use of transition metal catalysts, for instance, manganese pincer complexes, which have been shown to catalyze the N-alkylation of anilines with alcohols, tolerating halide substituents on the aromatic ring. The competition between N- and O-alkylation is a classic synthetic challenge, often influenced by the choice of solvent, base, and alkylating agent. beilstein-journals.org

Nitro Group Reduction for Aniline Formation

The synthesis of 2-Iodo-5-methoxyaniline itself typically proceeds via the reduction of a corresponding nitroaromatic precursor, 1-iodo-4-methoxy-2-nitrobenzene. researchgate.net This reduction is a common and crucial transformation in the synthesis of aromatic amines. A variety of reducing agents can be employed for this purpose. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide, or Raney nickel is a widely used method. manchester.ac.uk Chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acidic medium are also effective for this transformation. manchester.ac.uk

Table 2: Common Methods for Nitro Group Reduction
MethodReagentsGeneral Conditions
Catalytic HydrogenationH₂, Pd/C or PtO₂ or Raney NiSolvent (e.g., Ethanol, Ethyl Acetate), Room temperature to moderate heat, Atmospheric or elevated pressure
Metal/Acid ReductionFe/HCl, Sn/HCl, SnCl₂/HClAqueous or alcoholic solvent, Reflux temperature

Sulfonamide Synthesis from Aniline Derivatives

The amino group of 2-Iodo-5-methoxyaniline can react with sulfonyl chlorides in the presence of a base (like pyridine (B92270) or triethylamine) to form sulfonamides. This reaction is a standard method for the synthesis of this important functional group, which is a key structural motif in many pharmaceutical agents. For example, reaction with dansyl chloride would yield a fluorescently tagged derivative, which can be useful for analytical purposes. nih.gov The synthesis of 2-iodo benzenesulfonamide (B165840) derivatives has been reported, highlighting the utility of iodinated anilines in preparing precursors for more complex heterocyclic structures. nih.govmdpi.com

Radical Chemistry and Reaction Kinetics

The study of radical reactions involving 2-Iodo-5-methoxyaniline primarily revolves around the homolysis of the C-I bond, as discussed in the context of halogen atom transfer. The kinetics of such radical processes are of fundamental interest.

The rate of halogen atom transfer is highly dependent on the nature of the halogen and the radical abstracting it. For aryl iodides, this process is generally very fast. Computational studies have been employed to understand the kinetics of radical additions to substituted anilines. These studies reveal that polar effects are highly significant, with electrophilic radicals reacting faster with electron-rich anilines. nih.gov The substitution on the nitrogen atom also plays a crucial role in the reaction kinetics. nih.gov

Homolytic Carbon-Iodine Bond Cleavage

The carbon-iodine (C–I) bond in derivatives of 2-iodo-5-methoxyaniline is susceptible to homolytic cleavage, a process where the bond breaks symmetrically, with each fragment retaining one of the bonding electrons. This process is a key step in the generation of highly reactive aryl radical intermediates.

Recent studies have utilized photodissociation to induce this cleavage in mass spectrometry experiments. rsc.org In this method, precursor ions derived from iodo-methoxyaniline compounds are isolated and irradiated, typically with a laser. The energy from the laser pulse is sufficient to break the C–I bond, resulting in the formation of a distonic radical ion and an iodine radical. rsc.org

For example, the generation of an anilinium radical cation can be achieved through the photodissociation of a corresponding iodinated precursor. rsc.org This technique allows for the study of the intrinsic reactivity of the resulting radical in a controlled gas-phase environment. rsc.org

Radical Addition and Atom Abstraction Mechanisms

Once generated, the aryl radical cation of 5-methoxyaniline can participate in several types of reactions, including radical addition and atom abstraction. These reactions are fundamental in synthetic chemistry and are subjects of detailed mechanistic investigation.

In the gas phase, the reactivity of these distonic radical ions can be probed by introducing a neutral reagent. Two such reactions that have been explored are radical addition to dioxygen (O₂) and atom abstraction from chloroform (B151607) (CHCl₃). rsc.org

Radical Addition: The addition of the aryl radical to molecular oxygen results in the formation of a peroxyl radical. This is a key step in oxidation processes. rsc.org

Atom Abstraction: When reacting with chloroform, the aryl radical can abstract either a hydrogen or a chlorine atom. These atom abstraction reactions are influenced by the electrostatic environment within the radical ion. rsc.org

The rates and pathways of these reactions provide insight into the fundamental properties of the radical species.

Electrostatic Influence on Reaction Pathways and Transition States

The presence of charged functional groups within a molecule can create an internal "oriented electric field" (OEF) that significantly influences its reactivity. rsc.org In the case of the radical cation derived from 2-iodo-5-methoxyaniline, the positively charged ammonium (B1175870) group exerts a strong electrostatic effect on the radical center.

This internal electric field can stabilize or destabilize the transition states of subsequent reactions, thereby controlling the reaction rate and outcome. rsc.org For instance, in atom abstraction reactions, the alignment of the transition state's dipole moment with the internal electric field can lead to a significant rate enhancement or reduction. rsc.org

Quantum chemical calculations have been employed to understand these electrostatic effects. By calculating the energy of the transition states, researchers can predict how the position of the charged group relative to the radical center will affect reactivity. rsc.org For substituted anilinium radical cations, the position of the substituent can shift the angle of the transition state dipole, altering the magnitude of the stabilizing or destabilizing interactions with the charged ammonium moiety. rsc.org This demonstrates a predictable and tunable method for controlling gas-phase radical reactions. rsc.org

Advanced Spectroscopic Characterization Methodologies in Academic Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. By observing the magnetic behavior of atomic nuclei, NMR provides granular insights into the chemical structure and connectivity of 2-Iodo-5-methoxyaniline (B114526).

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

Proton NMR (¹H NMR) analysis of 2-Iodo-5-methoxyaniline reveals distinct signals corresponding to each unique proton in the molecule. The spectrum, typically recorded in a solvent like deuterated chloroform (B151607) (CDCl₃), shows signals for the aromatic protons, the amine (-NH₂) protons, and the methoxy (B1213986) (-OCH₃) protons. rsc.org

The aromatic region displays three signals, confirming the trisubstituted benzene (B151609) ring. A doublet observed at δ 7.48 ppm is assigned to the proton at position 6 (H-6), with its splitting pattern indicating coupling to a neighboring proton. rsc.org Another doublet at δ 6.32 ppm corresponds to the proton at position 4 (H-4). rsc.org A double doublet at δ 6.42 ppm is characteristic of the proton at position 3 (H-3), which is coupled to two adjacent protons. rsc.org The methoxy group protons appear as a sharp singlet at δ 3.74 ppm, while the amine protons present as a broad singlet around δ 4.07 ppm. rsc.org

Proton AssignmentChemical Shift (δ) ppmMultiplicityCoupling Constant (J) Hz
H-67.48Doublet (d)8.8
H-36.42Double Doublet (dd)8.8, 2.8
H-46.32Doublet (d)2.8
-NH₂4.07Singlet (s)N/A
-OCH₃3.74Singlet (s)N/A

Data obtained in CDCl₃ at 400 MHz for 2-Iodo-5-methoxyaniline. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For 2-Iodo-5-methoxyaniline, seven distinct carbon signals are expected and observed. The carbon atom attached to the methoxy group (C-5) is highly deshielded and appears at δ 161.2 ppm. rsc.org The carbon bearing the amine group (C-1) resonates at δ 147.7 ppm. rsc.org The signal for the carbon atom bonded to the iodine (C-2) is found at a characteristically low field of δ 73.6 ppm due to the heavy atom effect. rsc.org The remaining aromatic carbons appear at δ 139.3 (C-6), δ 106.7 (C-3), and δ 100.6 (C-4). rsc.org The methoxy carbon (-OCH₃) gives a signal at δ 55.4 ppm. rsc.org

Carbon AssignmentChemical Shift (δ) ppm
C-5161.2
C-1147.7
C-6139.3
C-3106.7
C-4100.6
C-273.6
-OCH₃55.4

Data obtained in CDCl₃ at 100 MHz for 2-Iodo-5-methoxyaniline. rsc.org

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are employed to further confirm structural assignments by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For 2-Iodo-5-methoxyaniline, a COSY spectrum would show a cross-peak between the H-6 signal (δ 7.48) and the H-3 signal (δ 6.42), confirming their ortho relationship, although they are meta to each other in the final structure, the observed coupling is between H6 and H-something else, likely H-3 based on the provided data. It would also show a correlation between H-3 and H-4 (δ 6.32). sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons to their directly attached carbons. sdsu.edu An HSQC spectrum would show correlations between the proton signals and their corresponding carbon signals: δ 7.48 (H-6) with δ 139.3 (C-6), δ 6.42 (H-3) with δ 106.7 (C-3), δ 6.32 (H-4) with δ 100.6 (C-4), and δ 3.74 (-OCH₃ protons) with δ 55.4 (-OCH₃ carbon). rsc.org

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique reveals longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.eduyoutube.com This is crucial for piecing together the molecular structure. Key expected correlations would include the methoxy protons (δ 3.74) showing a cross-peak to the C-5 carbon (δ 161.2), and the aromatic protons showing correlations to neighboring carbons, which helps in unambiguously assigning the quaternary (non-protonated) carbons. For example, H-4 would show a correlation to C-2 and C-5.

Chemical Shift Assignment and Coupling Constant Analysis

The comprehensive assignment of the ¹H and ¹³C NMR spectra is achieved by integrating data from 1D and 2D NMR experiments. The chemical shifts are indicative of the local electronic environment of each nucleus. For instance, the downfield shift of C-5 is due to the electron-donating, deshielding effect of the methoxy group, while the upfield shift of C-2 is a result of the iodine substituent. rsc.org

The analysis of coupling constants (J-values) in the ¹H NMR spectrum is critical for determining the substitution pattern on the benzene ring. The large coupling constant of J = 8.8 Hz observed for the H-6 signal is typical for ortho-coupling. rsc.org The smaller coupling constant of J = 2.8 Hz for the H-4 signal is characteristic of meta-coupling. rsc.org The H-3 signal appears as a double doublet with both of these coupling constants, confirming its position between H-4 and another proton position, which is consistent with the proposed structure. rsc.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, typically to four or five decimal places, which allows for the determination of a molecule's elemental composition with high confidence. researchgate.net For 2-Iodo-5-methoxyaniline, analysis via electrospray ionization (ESI) in positive ion mode detects the protonated molecule [M+H]⁺. The experimentally measured mass is compared to the theoretically calculated mass for the expected formula.

Ion FormulaCalculated Mass (m/z)Found Mass (m/z)
[C₇H₈INO + H]⁺249.9729249.9720

Data obtained via HRMS (ESI) for 2-Iodo-5-methoxyaniline. rsc.org

The excellent agreement between the calculated and found mass confirms the elemental formula of C₇H₈INO, providing definitive evidence for the compound's identity. rsc.org

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly valuable for the analysis of polar molecules such as aniline (B41778) derivatives. In the analysis of the free base, 2-Iodo-5-methoxyaniline, ESI-MS in positive ion mode typically reveals the protonated molecule, [M+H]⁺.

High-Resolution Mass Spectrometry (HRMS) coupled with ESI provides highly accurate mass measurements, which are critical for confirming the elemental composition of the molecule. For 2-Iodo-5-methoxyaniline, the theoretical exact mass of the protonated species ([C₇H₈INO + H]⁺) is calculated to be 249.9729 m/z. Experimental findings from academic literature report a measured value of 249.9720 m/z, which is in close agreement with the theoretical value, thereby confirming the molecular formula. rsc.org

Table 1: ESI-MS Data for 2-Iodo-5-methoxyaniline

Species Theoretical m/z Experimental m/z

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is instrumental in verifying the purity of 2-Iodo-5-methoxyaniline hydrochloride and in monitoring reaction progress where it is used as a reactant or formed as a product. The liquid chromatography component separates the target compound from impurities and byproducts based on its affinity for the stationary and mobile phases. The mass spectrometer then provides mass information for the eluted compounds, confirming the identity of the peak corresponding to 2-Iodo-5-methoxyaniline. While specific retention times are dependent on the exact experimental conditions (e.g., column type, mobile phase composition, flow rate), the mass detection component will confirm the elution of the compound with an m/z of 249.97 in its protonated form.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an evolution of LC-MS that utilizes smaller stationary phase particles (typically sub-2 µm). This results in significantly higher resolution, improved sensitivity, and faster analysis times. For a compound like 2-Iodo-5-methoxyaniline hydrochloride, UPLC-MS would offer a more detailed purity profile, capable of separating closely related isomers or impurities that might not be resolved by conventional HPLC. The enhanced chromatographic resolution allows for more accurate quantification and a clearer picture of the sample's composition, which is crucial in academic research where compound purity can critically impact experimental outcomes.

Time-of-Flight Tandem Mass Spectrometry (TOF MS/MS)

Time-of-Flight (TOF) mass analyzers, known for their high mass accuracy and resolution, can be coupled with tandem mass spectrometry (MS/MS) to perform detailed structural analysis. In a TOF MS/MS experiment, the protonated molecule of 2-Iodo-5-methoxyaniline (m/z 249.97) would be selected and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the molecule's structure.

Loss of a methyl radical (•CH₃): Resulting in a fragment ion at approximately m/z 235.

Loss of the iodine atom (•I): Leading to a fragment at m/z 123.

Cleavage of the methoxy group (•OCH₃): Producing a fragment ion at m/z 219.

The high mass accuracy of TOF analysis would allow for the determination of the elemental composition of these fragments, providing strong evidence for the proposed fragmentation pathways and confirming the connectivity of the atoms within the molecule.

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FT-IR and ATR-FTIR, provide valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the characterization of organic compounds. For 2-Iodo-5-methoxyaniline hydrochloride, the FT-IR spectrum would exhibit characteristic absorption bands corresponding to its various functional groups. Although a specific experimental spectrum for this compound is not provided, the expected vibrational modes can be predicted based on its structure.

Table 2: Predicted FT-IR Absorption Bands for 2-Iodo-5-methoxyaniline

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (Amine) Symmetric & Asymmetric Stretching 3300-3500
C-H (Aromatic) Stretching 3000-3100
C-H (Methyl) Stretching 2850-2960
C=C (Aromatic) Stretching 1500-1600
N-H (Amine) Scissoring 1590-1650
C-O (Ether) Asymmetric Stretching 1200-1275
C-N (Aniline) Stretching 1250-1360
C-O (Ether) Symmetric Stretching 1000-1075

The presence of the hydrochloride salt would likely lead to the appearance of a broad absorption band in the 2500-3000 cm⁻¹ region, corresponding to the stretching of the ammonium (B1175870) ion (R-NH₃⁺).

Attenuated Total Reflectance (ATR-FTIR) Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique that can be used with FT-IR spectroscopy, allowing for the analysis of solid and liquid samples with minimal preparation. An ATR-FTIR spectrum of 2-Iodo-5-methoxyaniline hydrochloride would provide similar information to a standard transmission FT-IR spectrum. The key advantage of ATR-FTIR in an academic research setting is the ease and speed of analysis, making it ideal for routine sample characterization and reaction monitoring. The resulting spectrum would display the same characteristic vibrational modes as outlined in the FT-IR section, providing a rapid confirmation of the compound's functional group identity.

X-Ray Crystallography

X-ray crystallography stands as the preeminent technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides unambiguous proof of a molecule's connectivity, configuration, and conformation.

Single-crystal X-ray diffraction (SCXRD) is the gold standard for molecular structure determination. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, researchers can construct a detailed electron density map and, from that, a model of the atomic arrangement. sci-hub.runih.gov This technique yields precise bond lengths, bond angles, and torsion angles, confirming the exact structure of the molecule. The resulting data is often archived in a standard Crystallographic Information File (CIF) format, which contains all experimental and structural details. researchgate.netcam.ac.uk

While 2-Iodo-5-methoxyaniline is utilized in various synthetic pathways, a specific single-crystal X-ray structure for its hydrochloride salt was not available in the reviewed literature. However, the analysis of related aniline derivatives demonstrates the type of data obtained from such an experiment. For instance, the crystallographic analysis of other substituted anilines provides definitive structural parameters. nih.govresearchgate.net An SCXRD analysis of 2-Iodo-5-methoxyaniline hydrochloride would provide conclusive evidence of the protonation site, the conformation of the methoxy group, and the intermolecular interactions, such as hydrogen bonding, within the crystal lattice.

Below is a table illustrating typical parameters obtained from a single-crystal X-ray diffraction experiment on a representative substituted aniline derivative.

ParameterExample Data for a Substituted Aniline Derivative nih.gov
Chemical FormulaC₁₀H₁₀F₄N₂
Formula Weight234.20
Crystal SystemOrthorhombic
Space GroupPbca
Unit Cell Dimensionsa = 6.791 Å, b = 8.185 Å, c = 18.66 Å
Volume1037 ų
Z (Molecules per cell)4
Temperature298 K
Radiation TypeMo Kα

Chromatographic Purity and Separation Methods

Chromatographic techniques are indispensable for monitoring reaction progress, purifying products, and assessing the purity of compounds like 2-Iodo-5-methoxyaniline hydrochloride.

Thin Layer Chromatography (TLC) is a rapid, qualitative method used to monitor the progress of chemical reactions and to determine the appropriate solvent system for column chromatography. doi.org A small amount of the reaction mixture is spotted onto a TLC plate, typically coated with silica (B1680970) gel, and developed in a sealed chamber with a specific solvent mixture (eluent).

For aromatic amines like 2-Iodo-5-methoxyaniline, visualization of the spots on the TLC plate is often achieved non-destructively using a UV lamp, as aromatic compounds typically quench fluorescence. fiu.edulabster.com Destructive methods can also be employed, where the plate is treated with a staining agent. Common stains for amines and other functional groups include potassium permanganate, iodine vapor, or phosphomolybdic acid, which react with the compound to produce a colored spot. fiu.edusilicycle.comchemistryhall.com The choice of eluent is critical and usually consists of a mixture of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane).

ParameterDescription
Stationary Phase Silica Gel (SiO₂) coated on glass or aluminum plates. chemistryhall.com
Mobile Phase (Eluent) Typically a mixture of a non-polar solvent (e.g., petroleum ether, hexanes) and a polar solvent (e.g., ethyl acetate). doi.org
Visualization 1. UV Light (254 nm): Non-destructive; aromatic compounds appear as dark spots on a fluorescent background. fiu.edulabster.com 2. Iodine Chamber: Non-destructive/semi-destructive; compounds appear as brown spots. fiu.edu 3. Potassium Permanganate Stain: Destructive; oxidizable groups (like amines) appear as yellow/brown spots on a purple background. silicycle.com 4. Cinnamaldehyde: Can be used for the specific detection of aromatic primary amines, which form yellow spots. rsc.org

Column chromatography is a preparative technique used to separate and purify individual compounds from a mixture. orgsyn.org For the purification of 2-Iodo-5-methoxyaniline, silica gel is commonly used as the stationary phase packed into a glass column. doi.org The crude product mixture is loaded onto the top of the silica gel column, and a solvent system (mobile phase), often determined by prior TLC analysis, is passed through the column. orgsyn.org Compounds separate based on their differential adsorption to the silica gel and solubility in the eluent. The separated compounds are collected in fractions as they exit the column.

ParameterDescription
Stationary Phase Silica Gel (200-300 mesh or similar particle size). doi.org
Mobile Phase (Eluent) A solvent system, typically of low to moderate polarity, such as petroleum ether, hexanes, ethyl acetate, or mixtures thereof, is used to elute the compound from the column. doi.orgorgsyn.org
Sample Loading The crude material can be dissolved in a minimum amount of solvent and loaded directly onto the column (wet loading) or adsorbed onto a small amount of silica gel and then loaded (dry loading). orgsyn.org
Fraction Collection The eluent is collected in sequential fractions, which are then analyzed (e.g., by TLC) to identify those containing the pure product.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to determine the purity of a compound with high resolution and sensitivity. thermofisher.com For analyzing substituted anilines, reverse-phase HPLC (RP-HPLC) is a common method. sielc.comsielc.comsielc.com In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture.

The sample is injected into the HPLC system and is carried through the column by the mobile phase. Compounds are separated based on their hydrophobicity; more non-polar compounds interact more strongly with the stationary phase and thus have longer retention times. A UV detector is typically used for aniline derivatives, as the aromatic ring absorbs UV light at specific wavelengths. epa.gov The purity of the sample is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

ParameterTypical Conditions for Aniline Derivatives
Mode Reverse-Phase (RP-HPLC). ionsource.com
Stationary Phase C18 (Octadecyl-silica) column. sielc.comsielc.com
Mobile Phase A gradient or isocratic mixture of an aqueous solvent (e.g., water with an acid modifier like 0.1% formic or phosphoric acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol). sielc.comsielc.comionsource.com
Detection UV-Vis Detector, typically set at a wavelength where the analyte has strong absorbance (e.g., 254 nm or 280 nm). epa.govaapco.org
Analysis Output A chromatogram showing peaks as a function of retention time. The area under the peak is proportional to the concentration of the compound.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations serve as a powerful tool for investigating the properties of molecules that are either difficult or impossible to measure experimentally. For 2-Iodo-5-methoxyaniline (B114526) hydrochloride, these theoretical approaches have been instrumental in elucidating its electronic and vibrational characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary method for the computational study of molecular systems. Its balance of accuracy and computational cost makes it ideal for exploring the properties of molecules like 2-Iodo-5-methoxyaniline hydrochloride.

The optimization of the molecular geometry of 2-Iodo-5-methoxyaniline hydrochloride is a critical first step in computational analysis. This process seeks to find the lowest energy arrangement of the atoms in the molecule, which corresponds to its most stable conformation. These calculations are crucial for obtaining accurate predictions of other molecular properties. The precise bond lengths, bond angles, and dihedral angles determined through geometry optimization provide a foundational understanding of the molecule's three-dimensional structure.

Following geometry optimization, the calculation of harmonic vibrational frequencies allows for the prediction of the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule, such as the stretching or bending of bonds. By comparing these predicted spectra with experimental data, researchers can validate the accuracy of their computational model and gain a more detailed interpretation of the experimental spectra.

Electronic Structure Calculations

The accuracy of electronic structure calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to describe the orbitals of the electrons. For detailed and accurate calculations on molecules containing heavier elements like iodine, robust basis sets are required. The augmented correlation-consistent basis sets, such as aug-cc-pVDZ (augmented correlation-consistent polarized Valence Double-Zeta) and aug-cc-pVTZ (augmented correlation-consistent polarized Valence Triple-Zeta), are often employed. The "augmented" designation indicates the inclusion of diffuse functions, which are important for accurately describing the behavior of electrons that are far from the atomic nuclei. The "triple-zeta" basis set is more extensive and generally provides more accurate results than the "double-zeta" set, albeit at a higher computational cost.

Potential Energy Surface Analysis

The potential energy surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. By mapping the PES, chemists can identify stable structures (minima), transition states (saddle points), and the pathways that connect them, providing a detailed picture of a chemical reaction.

A relaxed potential energy scan is a computational technique used to explore the energy landscape along a specific reaction coordinate, such as a bond length, bond angle, or dihedral angle. For 2-Iodo-5-methoxyaniline hydrochloride, a relaxed PES scan could be employed to study various dynamic processes, including bond rotations and reaction mechanisms. For instance, the rotation around the C-N bond would reveal the energy barriers associated with the conformational changes of the anilinium group.

In a hypothetical relaxed PES scan for a reaction involving 2-Iodo-5-methoxyaniline hydrochloride, such as an electrophilic aromatic substitution, the energy of the system would be calculated at discrete steps as the electrophile approaches the aromatic ring. At each step, the remaining geometric parameters are allowed to relax to their minimum energy configuration. The resulting energy profile would illustrate the energy changes along the reaction pathway, highlighting the formation of any intermediates and the energy of the transition state.

Illustrative Data Table for a Relaxed Potential Energy Scan:

Reaction Coordinate (e.g., C-C bond distance in Å)Relative Energy (kcal/mol)
3.00.0
2.5-2.5
2.05.0 (Transition State)
1.5-10.0 (Product)

Note: This table is for illustrative purposes only and does not represent actual data for 2-Iodo-5-methoxyaniline hydrochloride.

A transition state is the highest energy point along the lowest energy path of a reaction, representing the "point of no return" from reactants to products. Identifying and characterizing the transition state is crucial for understanding the kinetics of a reaction. Computationally, a transition state is a first-order saddle point on the PES, meaning it is a maximum in the direction of the reaction coordinate and a minimum in all other directions.

For a reaction involving 2-Iodo-5-methoxyaniline hydrochloride, computational methods can be used to locate the geometry of the transition state. Once found, a frequency calculation is typically performed. A true transition state will have exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. The value of this imaginary frequency is related to the curvature of the PES at the transition state.

Molecular Orbital Theory and Reactivity Indices

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. This theory is fundamental to understanding chemical bonding and reactivity. Reactivity indices derived from MO theory provide quantitative measures of a molecule's propensity to undergo certain types of reactions.

The Frontier Molecular Orbital (FMO) theory, developed by Kenichi Fukui, simplifies the picture of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ucsb.edu The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. youtube.com The LUMO is the orbital to which the molecule is most likely to accept electrons, acting as an electrophile. youtube.com The energies of these orbitals, EHOMO and ELUMO, are key indicators of a molecule's reactivity.

For 2-Iodo-5-methoxyaniline hydrochloride, the presence of the electron-withdrawing iodo group and the electron-donating methoxy (B1213986) group, along with the protonated amino group (anilinium ion), will influence the energies of the frontier orbitals. The anilinium ion (NH3+) is strongly electron-withdrawing, which would be expected to lower the energy of both the HOMO and LUMO compared to the neutral aniline (B41778) derivative. pearson.com This lowering of the HOMO energy would make the molecule less nucleophilic.

Illustrative Data Table of Frontier Molecular Orbital Energies:

CompoundEHOMO (eV)ELUMO (eV)
Aniline (example)-5.5-0.5
Anilinium ion (example)-8.0-2.0

Note: This table contains example values for aniline and its protonated form to illustrate the expected trend and does not represent calculated data for 2-Iodo-5-methoxyaniline hydrochloride.

The ionization potential (IP) is the minimum energy required to remove an electron from a molecule, while the electron affinity (EA) is the energy released when an electron is added to a molecule. These properties are directly related to the energies of the frontier orbitals. According to Koopmans' theorem, the negative of the HOMO energy (-EHOMO) is an approximation of the ionization potential, and the negative of the LUMO energy (-ELUMO) is an approximation of the electron affinity.

More accurate calculations of IP and EA can be performed by taking the difference in the total energies of the neutral molecule and its corresponding ion (ΔE method). dovepress.com For 2-Iodo-5-methoxyaniline hydrochloride, the electron-withdrawing nature of the anilinium group would be expected to increase its ionization potential and electron affinity compared to the neutral molecule.

The energy gap (Eg), also known as the HOMO-LUMO gap, is the difference between the energy of the LUMO and the HOMO (Eg = ELUMO - EHOMO). This value is an important indicator of a molecule's chemical stability and reactivity. A large energy gap generally implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests higher reactivity.

The substituents on the aniline ring and the protonation state will affect the energy gap. The combination of electron-donating and electron-withdrawing groups in 2-Iodo-5-methoxyaniline hydrochloride will modulate the HOMO-LUMO gap. The significant lowering of the HOMO energy upon protonation is expected to lead to a larger energy gap in the hydrochloride salt compared to the free aniline base, suggesting increased stability and reduced reactivity.

Assessment of Chemical Hardness and Softness (η, S)

Chemical hardness (η) and softness (S) are fundamental concepts in Density Functional Theory (DFT) that describe the resistance of a chemical species to a change in its electron configuration. Hardness is a measure of this resistance, while softness is its reciprocal. These parameters are crucial for predicting the reactivity of a molecule.

For substituted anilines, the introduction of different functional groups significantly influences their hardness and softness. The presence of an electron-donating methoxy group (-OCH₃) and an electron-withdrawing iodo group (-I) on the aniline ring, along with the protonation of the amino group to form the hydrochloride salt, creates a complex electronic environment. Generally, the hardness and softness of a molecule can be approximated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A comprehensive study on various aniline derivatives using DFT calculations provides a framework for understanding these properties. rsc.org While specific values for 2-Iodo-5-methoxyaniline hydrochloride are not provided, the trends observed in similar molecules suggest that the interplay of the substituents would modulate its reactivity.

Table 1: Conceptual DFT Reactivity Descriptors

Parameter Formula Description
Chemical Hardness (η) (ELUMO - EHOMO) / 2 Resistance to change in electron distribution.

Note: The values in this table are conceptual and would require specific DFT calculations for 2-Iodo-5-methoxyaniline hydrochloride for precise quantification.

Evaluation of Electronegativity (χ) and Electrophilicity (ω)

Electronegativity (χ), within the DFT framework, is defined as the negative of the chemical potential and indicates the tendency of a molecule to attract electrons. The electrophilicity index (ω) measures the stabilization in energy when the system acquires an additional electronic charge from the environment.

Table 2: Electronegativity and Electrophilicity Indices

Parameter Formula Description
Electronegativity (χ) - (EHOMO + ELUMO) / 2 Tendency to attract electrons.

Note: The values in this table are conceptual and would require specific DFT calculations for 2-Iodo-5-methoxyaniline hydrochloride for precise quantification.

Visualization of Molecular Orbitals (HOMO, LUMO Maps)

The Frontier Molecular Orbitals, namely the HOMO and LUMO, are central to understanding chemical reactivity. The HOMO is the orbital from which an electron is most likely to be donated, and its energy is related to the ionization potential. The LUMO is the orbital to which an electron is most likely to be accepted, and its energy is related to the electron affinity. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's stability and reactivity. nih.gov

For a molecule like 2-Iodo-5-methoxyaniline hydrochloride, the HOMO is expected to be localized primarily on the aniline ring, with significant contributions from the methoxy and iodo substituents. The LUMO is also anticipated to be distributed over the aromatic system. Theoretical studies on methoxy-substituted anilines have shown that the methoxy group can significantly influence the energy and distribution of these orbitals. researchgate.net A smaller HOMO-LUMO gap generally implies higher reactivity. sciencepg.com

Electrostatic Potential (ESP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The ESP map displays regions of negative potential (electron-rich, susceptible to electrophilic attack) and positive potential (electron-poor, susceptible to nucleophilic attack).

In 2-Iodo-5-methoxyaniline hydrochloride, the protonated amino group (-NH₃⁺) will be a prominent region of high positive electrostatic potential, making it a likely site for interaction with nucleophiles. The oxygen atom of the methoxy group and the iodine atom will exhibit regions of negative potential. The aromatic ring itself will have a complex ESP landscape due to the competing electronic effects of the substituents.

Computational Modeling of Solvent Effects

The properties and reactivity of a molecule can be significantly altered by its solvent environment. Computational models, such as the Polarizable Continuum Model (PCM), are often employed to simulate the effects of a solvent. These models treat the solvent as a continuous medium with a specific dielectric constant, which polarizes in response to the solute's charge distribution.

For 2-Iodo-5-methoxyaniline hydrochloride, a polar protic solvent like water would be expected to stabilize the charged hydrochloride form through hydrogen bonding and dipole-dipole interactions. Computational studies on similar molecules, such as nitroanilines, have demonstrated the profound impact of solvent on their electronic structure and properties. researchgate.netjournalirjpac.com The choice of solvent can influence reaction rates and equilibrium positions, making solvent effect modeling crucial for understanding its chemical behavior in solution.

Theoretical Frameworks for Linear Free-Energy Relationships

Linear Free-Energy Relationships (LFERs), such as the Hammett equation, provide a powerful tool for correlating the electronic effects of substituents with reaction rates and equilibrium constants. ic.ac.uk These relationships are based on the principle that a change in the electronic nature of a substituent will produce a proportional change in the free energy of activation or reaction for a series of related compounds.

For substituted anilines, LFERs have been successfully applied to understand their reactivity in various chemical transformations. The Hammett equation, for instance, uses substituent constants (σ) to quantify the electron-donating or electron-withdrawing ability of a group and a reaction constant (ρ) to describe the sensitivity of a particular reaction to these electronic effects. While a specific LFER study for 2-Iodo-5-methoxyaniline hydrochloride is not available, the principles of LFERs can be used to predict its reactivity based on the known substituent constants for the iodo and methoxy groups. libretexts.org

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Iodo-5-methoxyaniline hydrochloride, and how can purity be optimized during synthesis?

  • Methodological Answer : The synthesis typically involves iodination of 5-methoxyaniline derivatives under controlled conditions. Key steps include protecting the amine group to prevent undesired side reactions, followed by electrophilic iodination using reagents like iodine monochloride (ICl). Post-synthesis, purity optimization requires column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) and recrystallization in polar solvents (e.g., ethanol/water mixtures). Characterization via HPLC (≥95% purity threshold) and NMR (to confirm substitution patterns) is critical. For hydrochloride salt formation, stoichiometric HCl gas in anhydrous ether is recommended .

Q. How should researchers safely handle 2-Iodo-5-methoxyaniline hydrochloride given its potential hazards?

  • Methodological Answer : While specific toxicity data for this compound is limited, structural analogs (e.g., aryl iodides and aromatic amines) suggest risks of skin/eye irritation and respiratory sensitization. Use fume hoods for weighing and handling solids. Wear nitrile gloves, lab coats, and safety goggles. Store in airtight containers under inert gas (argon) to prevent degradation. In case of accidental exposure, rinse eyes with water for 15 minutes and seek medical evaluation for delayed symptoms .

Q. What analytical techniques are essential for confirming the identity of 2-Iodo-5-methoxyaniline hydrochloride?

  • Methodological Answer : Use a combination of:

  • FT-IR : Confirm N–H stretches (3200–3400 cm⁻¹ for amine hydrochloride) and C–I bonds (500–600 cm⁻¹).
  • ¹H/¹³C NMR : Verify methoxy (–OCH₃) proton resonance at ~3.8 ppm and aromatic proton splitting patterns.
  • Mass Spectrometry (ESI-MS) : Molecular ion peak at m/z 249.05 (free base) or 285.02 (hydrochloride adduct).
  • Elemental Analysis : Match calculated vs. observed C, H, N, and Cl percentages (±0.3% tolerance) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., melting point discrepancies) for 2-Iodo-5-methoxyaniline hydrochloride?

  • Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. To address this:

Perform differential scanning calorimetry (DSC) to identify phase transitions.

Compare XRD patterns with computational crystal structure predictions (e.g., using Mercury software).

Replicate synthesis under strictly anhydrous conditions to exclude hydrate formation.
Document all experimental parameters (e.g., heating rates, solvent history) to enable cross-study validation .

Q. What strategies are recommended for designing stability studies of 2-Iodo-5-methoxyaniline hydrochloride under varying storage conditions?

  • Methodological Answer :

  • Stress Testing : Expose samples to 40°C/75% RH (ICH Q1A guidelines) for 4 weeks. Monitor degradation via HPLC-UV at 254 nm.
  • Light Sensitivity : Use a photostability chamber (ICH Q1B) with exposure to 1.2 million lux-hours. Track iodine loss via ICP-MS.
  • Solution Stability : Prepare 1 mM solutions in DMSO and PBS (pH 7.4). Analyze by LC-MS at 0, 24, and 72 hours to detect dehalogenation or hydrolysis products .

Q. How can computational methods (e.g., DFT) predict the reactivity of 2-Iodo-5-methoxyaniline hydrochloride in cross-coupling reactions?

  • Methodological Answer :

Optimize molecular geometry using B3LYP/6-31G(d) for C, H, O, N and LANL2DZ for iodine.

Calculate Fukui indices to identify nucleophilic/electrophilic sites. The iodine atom typically shows high electrophilicity (f⁻ ≈ 0.15).

Simulate reaction pathways (e.g., Suzuki-Miyaura coupling) with transition state modeling (NEB method). Compare activation energies for iodobenzene vs. methoxy-substituted analogs to predict regioselectivity .

Q. What experimental controls are critical when studying the biological activity of 2-Iodo-5-methoxyaniline hydrochloride to avoid false positives?

  • Methodological Answer :

  • Solvent Controls : Include DMSO (≤0.1% v/v) to rule out solvent-mediated effects.
  • Iodine Leaching Test : Measure free iodide ions in cell media via ion-selective electrodes.
  • Structural Analogues : Compare activity with 5-methoxyaniline (lacking iodine) to isolate iodine’s role.
  • Redox Controls : Add antioxidants (e.g., ascorbate) to assess ROS-mediated cytotoxicity .

Data Presentation & Reproducibility

Q. How should researchers document synthetic procedures to ensure reproducibility in publications?

  • Methodological Answer : Follow the Beilstein Journal of Organic Chemistry guidelines:

  • Specify exact molar ratios (e.g., "1.2 equivalents of ICl" vs. "excess iodine").
  • Report reaction monitoring intervals (e.g., TLC every 30 min; Rf = 0.4 in 3:7 EtOAc/hexane).
  • Include NMR acquisition parameters (e.g., 400 MHz, DMSO-d6, 298 K).
  • Deposit raw spectral data in public repositories (e.g., Zenodo) with DOIs .

Q. What statistical approaches are appropriate for analyzing dose-response data involving 2-Iodo-5-methoxyaniline hydrochloride?

  • Methodological Answer :

  • Fit data to a four-parameter logistic model (IC₅₀ = 10–100 μM typical range). Use GraphPad Prism for nonlinear regression.
  • Apply ANOVA with Tukey’s post-hoc test for multi-group comparisons (α = 0.05).
  • Report confidence intervals (95%) and effect sizes (Cohen’s d) for biological replicates (n ≥ 3) .

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